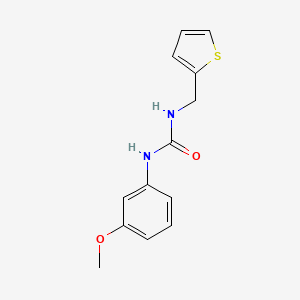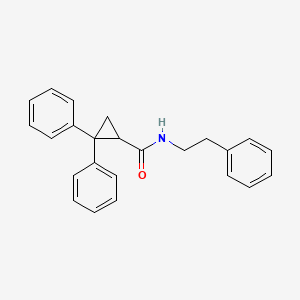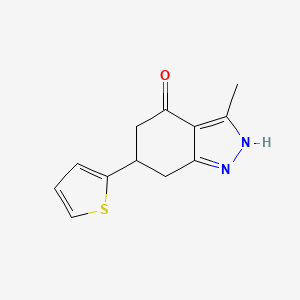
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea, also known as MTU, is a chemical compound that has been studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits the activity of CK2, which is overexpressed in many cancers and is involved in tumor growth and survival. N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. In addition, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has also been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes by phosphorylating target proteins. N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits CK2-mediated phosphorylation of target proteins, leading to various cellular effects such as cell cycle arrest, apoptosis, and reduced tumor growth.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea induces cell cycle arrest and apoptosis by inhibiting CK2-mediated phosphorylation of target proteins involved in cell survival and proliferation. In animal models of cancer, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits tumor growth and metastasis. In inflammatory cells, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In animal models of inflammation, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea reduces inflammation and tissue damage. In neuronal cells, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea protects against oxidative stress and reduces neuroinflammation, leading to potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages as a research tool for studying CK2-mediated cellular processes. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be specific for CK2 and does not inhibit other kinases. It has been studied extensively in various cellular and animal models, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea also has some limitations as a research tool. It has low solubility in water and requires the use of organic solvents for in vitro studies. It also has poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea and its potential therapeutic applications. One area of research is to improve the pharmacokinetic properties of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea, such as its solubility and bioavailability, to increase its potential as a therapeutic agent. Another area of research is to study the combination of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea with other chemotherapeutic agents or immunotherapies for cancer treatment. Additionally, further studies are needed to understand the role of CK2 in various diseases and to identify new targets for CK2 inhibition. Finally, studies are needed to understand the long-term effects of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea treatment on cellular and physiological processes.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-methoxybenzaldehyde from 3-methoxyphenol. The aldehyde is then reacted with thiophene-2-carboxylic acid to form the corresponding acid hydrazide. This hydrazide is then reacted with N-(2-chloroethyl)urea to form N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-11-5-2-4-10(8-11)15-13(16)14-9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKDGIXQIFLHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)
![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)

![3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol](/img/structure/B5497917.png)
![N~1~,N~1~-dimethyl-N~2~-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}glycinamide](/img/structure/B5497921.png)


![4-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5497948.png)
![4-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5497963.png)
![methyl {[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5497985.png)